molecular formula C8H14N2O B3116666 N1-(2-Furylmethyl)-1,3-propanediamine CAS No. 21878-50-2

N1-(2-Furylmethyl)-1,3-propanediamine

Cat. No. B3116666
CAS RN: 21878-50-2
M. Wt: 154.21 g/mol
InChI Key: CJYLPHZWTNERHX-UHFFFAOYSA-N
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Description

“N1-(2-Furylmethyl)-1,3-propanediamine” is a chemical compound that has not been extensively studied. It is related to other compounds with similar structures, such as “N-(2-Furylmethyl)-3-(4-morpholinyl)-1-propanamine” and "N 1-(2-Furylmethyl)-2-{(phenylsulfonyl)iminomethyl}hydrazine-1-carbothioamide" .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, the synthesis of 2-substituted benzimidazoles has been reviewed, highlighting the importance of the linker group and substitution at N-1, C-2, C-5, and C-6 positions for anticancer activity . Another review discusses the synthesis and therapeutic potential of imidazole-containing compounds .


Chemical Reactions Analysis

The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied. These reactions follow a one-step mechanism under kinetic control with highly asynchronous bond formation, and no new covalent bonds are formed at the transition states .

Scientific Research Applications

CO2 Adsorption

N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, a diaminosilane, was synthesized for use as a CO2 adsorbent. It showed enhanced CO2 adsorption capacity and efficiency compared to a similar compound with an ethyl spacer. This adsorbent demonstrated better stability through temperature swing adsorption cycles, indicating potential in CO2 capture applications (Sim et al., 2020).

Radioprotective Activity

A study synthesized derivatives of WR-1065, including N-(2-acetylthioethyl)-1,3-propanediamine, to evaluate their potential as radioprotectors. Despite their synthesis, these compounds did not exhibit radioprotective activity, indicating limitations in this application (Oiry et al., 1995).

Magnetic Properties in Coordination Chemistry

Research on two azido bridged chains using N-methyl-1,3-propanediamine demonstrated their distinct magnetic properties. These compounds showed alternating ferro/antiferromagnetic chain models, suggesting applications in magnetic materials and coordination chemistry (Bhowmik et al., 2014).

Crystal Structure Analysis

The crystal structure of a cobalt(III) complex with N-(2-aminoethyl)-1,3-propanediamine was determined, offering insights into molecular conformations and configurations. Such studies are essential in understanding complex molecular structures and their applications (Ishii et al., 1984).

Urease Inhibition and Anti-leishmanial Properties

Zn(II) complexes with furyl-derived N,N-diamines ligands, including N1,N3-bis(furan-2-ylmethyl)propane-1,3-diamine, showed considerable urease inhibitory potential and effectiveness against the Leishmania parasite. This research opens possibilities for therapeutic applications in combating urease-related diseases and leishmaniasis (Nayab et al., 2022).

Safety And Hazards

The safety data sheet for a related compound, “N-(2-FURYLMETHYL)MALEIMIDE”, indicates that it is harmful if swallowed and recommends avoiding dust formation and breathing mist, gas, or vapors .

Future Directions

The future directions for the study of “N1-(2-Furylmethyl)-1,3-propanediamine” and related compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanisms of action, and physical and chemical properties. Additionally, more research could be conducted on their safety and potential applications .

properties

IUPAC Name

N'-(furan-2-ylmethyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h1,3,6,10H,2,4-5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYLPHZWTNERHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-Furylmethyl)-1,3-propanediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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